molecular formula C25H19NO2 B2433792 17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 96578-54-0

17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2433792
CAS No.: 96578-54-0
M. Wt: 365.432
InChI Key: XLSPCMINOPMHGG-UHFFFAOYSA-N
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Description

17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a useful research compound. Its molecular formula is C25H19NO2 and its molecular weight is 365.432. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Analysis

  • A study focused on the crystal and geometry-optimized structure of an anthracene-based Diels-Alder adduct, similar in structure to 17-Benzyl-17-azapentacyclo[6.6.5.0^2,7.0^9,14.0^15,19]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione. This research utilized computational calculations to predict the density functional theory (DFT) optimized geometries. The findings highlight the significance of choosing the appropriate density functional and basis set for accurate structural predictions in the gas phase and the solid state (Hillman, Tanski & Roberts, 2020).

Synthesis of Functionalized Compounds

  • The novel synthesis of functionalized compounds using the Baylis-Hillman adducts was described. These compounds, including derivatives of the [4.4.3] and [4.4.4]propellano-bislactones, share structural similarities with 17-Benzyl-17-azapentacyclo[6.6.5.0^2,7.0^9,14.0^15,19]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione. This work presents an innovative approach to synthesizing complex molecular structures, which could be relevant to the target compound (Basavaiah & Satyanarayana, 2001).

Properties

IUPAC Name

17-benzyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO2/c27-24-22-20-16-10-4-5-11-17(16)21(19-13-7-6-12-18(19)20)23(22)25(28)26(24)14-15-8-2-1-3-9-15/h1-13,20-23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPCMINOPMHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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